FzM1
Vue d'ensemble
Description
FzM1 is a biarylurea derivative that acts as a reversible inhibitor of Wnt-b-catenin signaling . It is also known as a negative allosteric modulator (NAM) of the Frizzled4 (Fz4) receptor . FzM1 is capable of reducing the transcription of TCF/LEF-regulatory genes by blocking the phosphorylation and nuclear translocation of beta-catenin .
Molecular Structure Analysis
The molecular structure of FzM1 is represented by the formula C21H16N2O2S . It is a biarylurea derivative . More detailed structural analysis would require access to specific structural data or crystallographic studies.Physical And Chemical Properties Analysis
FzM1 is a white to light brown solid . Its molecular weight is 360.43 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
1. Wnt-β-Catenin Signaling Inhibition
- Application Summary : FzM1 is a cell-permeable, biarylurea derivative that acts as a reversible inhibitor of Wnt-β-Catenin signaling . It blocks the phosphorylation and nuclear translocation of beta-catenin, thereby reducing the transcription of TCF/LEF-regulatory genes .
- Methods of Application : FzM1 is believed to induce conformational changes in Fz4 by interacting with the third intracellular loop, ICL3, inhibiting binding of dishevelled (Dsh) and hampering the formation of the Fz4-Dsh complex that is necessary for β-catenin nuclear transport and ultimately transcription of TCF/LEF-regulated genes .
- Results or Outcomes : FzM1 has been shown to promote HA-Fz4-FEVR plasma membrane localization in U87MG glioblastoma cells and Caco-2 cells .
2. Inhibition of Amyloid-β Binding to RAGE
- Application Summary : FPS-ZM1, a high-affinity RAGE-specific blocker, inhibits amyloid-β binding to RAGE, neurological damage, and inflammation in the APPsw/0 transgenic mouse model of Alzheimer’s Disease (AD) .
- Methods of Application : FPS-ZM1 is not toxic to mice and can easily cross the blood–brain barrier .
- Results or Outcomes : FPS-ZM1 has been shown to inhibit amyloid-β binding to RAGE, reducing neurological damage and inflammation .
3. AGEs-RAGE Pathway Inhibition
- Application Summary : FPS-ZM1 has been used to treat an AGEs–RAGE-activated rat model established by intrahippocampal injection of AGEs .
- Methods of Application : Rats were treated with intraperitoneal administration of FPS-ZM1 .
- Results or Outcomes : FPS-ZM1 treatment significantly reduced AGEs-induced up-regulation of Abeta production, inflammation, and oxidative stress, and improved cognitive deficits in rats .
4. Differentiation of Tumor Cell Lines
- Application Summary : FzM1 has been tested on two tumor cell lines, U87MG glioblastoma cells and Caco-2 cells .
- Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
- Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
5. Inhibition of Wnt Antagonism
- Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
- Methods of Application : The exact method of application is not specified in the source .
- Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .
6. Inhibition of Wnt Antagonism
- Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
- Methods of Application : The exact method of application is not specified in the source .
- Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .
7. Differentiation of Tumor Cell Lines
- Application Summary : FzM1 was tested on two tumor cell lines. U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
- Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
- Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
Propriétés
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-5-(thiophen-2-yl)phenyl)-3-(naphthalen-2-yl)urea |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.